molecular formula C19H16N2S B2700393 (E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile CAS No. 380321-25-5

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile

Cat. No. B2700393
CAS RN: 380321-25-5
M. Wt: 304.41
InChI Key: VQPQQCGFGIYLFE-LFIBNONCSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, also known as BITA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. BITA is a member of the acrylonitrile family and is known for its unique chemical properties, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives, including (E)-2-(benzo[d]thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, have shown a wide range of pharmacological applications. They possess broad-spectrum antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are potential antitumor agents, highlighting their importance in drug discovery for cancer treatment. The structural simplicity of benzothiazoles, coupled with their ability to serve as ligands to various biomolecules, makes them significant in the development of chemotherapeutic agents (Kamal, A., Hussaini Syed, M. A., & Malik Mohammed, S., 2015).

Antioxidant and Anti-inflammatory Agents

Benzofused thiazole analogs have been explored for their antioxidant and anti-inflammatory properties. Research focused on synthesizing benzofused thiazole derivatives to evaluate their in vitro antioxidant and anti-inflammatory activities. Compounds demonstrated significant activity against reactive species, with some showing distinct anti-inflammatory activity compared to standard references. This research underscores the potential of benzothiazole derivatives in developing new anti-inflammatory and antioxidant agents (Raut, D. G., et al., 2020).

Synthesis of Fused Heterocycles

4-(2-R-Aryl)-1,2,3-chalcogenadiazoles, including benzothiazole derivatives, have been utilized in the synthesis of a variety of heterocyclic compounds such as 1-benzofurans, indoles, and 1-benzothiophenes. The powerful synthetic potential of these compounds underscores their importance in the development of complex derivatives with potential applications in medicinal chemistry (Petrov, M., & Androsov, D. A., 2013).

Structural Modifications for Chemotherapeutics

Recent advances in the structural modifications of benzothiazole scaffolds have led to the development of various series of benzothiazoles and their conjugates as new antitumor agents. This review discusses the promising biological profile, synthetic accessibility, and the development of benzothiazoles as potential chemotherapeutics, highlighting the importance of structural modifications in enhancing anticancer activity (Ahmed, K., et al., 2012).

Importance in Medicinal Chemistry

Benzothiazole derivatives exhibit a wide range of pharmacological activities, making them an important moiety in medicinal chemistry. Their applications extend to antiviral, antimicrobial, anti-diabetic, anti-tumor, and anti-inflammatory agents. The review of benzothiazole derivatives emphasizes their less toxic effects and enhanced activities, establishing benzothiazole scaffold as a significant component in the development of new therapeutic agents (Bhat, M., & Belagali, S. L., 2020).

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-propan-2-ylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2S/c1-13(2)15-9-7-14(8-10-15)11-16(12-20)19-21-17-5-3-4-6-18(17)22-19/h3-11,13H,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPQQCGFGIYLFE-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-benzothiazol-2-yl)-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile

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